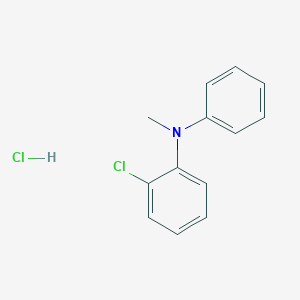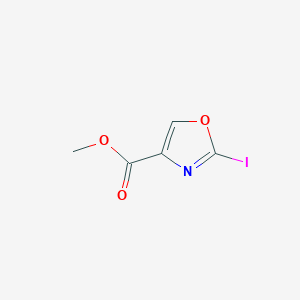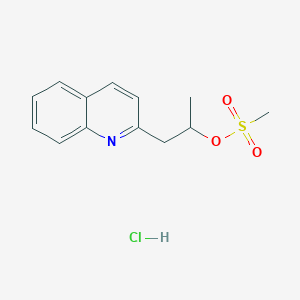
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride
Overview
Description
“1,6-Dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 . It’s intended for research use only .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.72 . Other physical and chemical properties such as boiling point and storage conditions were not available in the search results.Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Pyrano[3,2‐c]pyridines : The compound is involved in the synthesis of functionalized pyrano[3,2‐c]pyridines. This process includes reactions with diethyl malonates leading to the formation of pyrano[3,2‐c]pyridines and subsequent degradation to corresponding ketones (El-Essawy et al., 2007).
Structural Studies of N-Substituted Pyridinones : There's a study on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents. This includes structural analysis by single-crystal X-ray diffraction, which provides insights into the bond lengths and angles in these compounds (Nelson et al., 1988).
X-ray Mapping in Heterocyclic Design : Another study focuses on X-ray diffraction study of 2-pyridones containing cycloalkane fragments. This includes an examination of various structures like 4,6-dimethyl-1H-pyridin-2-one and others, solved by single-crystal X-ray diffraction (Al’bov et al., 2004).
Pyridine–Pyrazole Compounds as Corrosion Inhibitors : Research on pyridine–pyrazole compounds, including their impact on steel corrosion inhibition in hydrochloric acid solution, indicates their potential use in industrial applications (Bouklah et al., 2005).
properties
IUPAC Name |
1,6-dimethyl-4-pyrrolidin-3-yloxypyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-5-10(6-11(14)13(8)2)15-9-3-4-12-7-9;/h5-6,9,12H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFBOAMVDDUNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(pyrrolidin-3-yloxy)pyridin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)